molecular formula C15H13ClN2OS B420839 2-{[2-(4-Chlorophenoxy)ethyl]thio}-1H-benzimidazole CAS No. 312749-73-8

2-{[2-(4-Chlorophenoxy)ethyl]thio}-1H-benzimidazole

Cat. No. B420839
CAS RN: 312749-73-8
M. Wt: 304.8g/mol
InChI Key: KZEWVENYWPSSOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-{[2-(4-Chlorophenoxy)ethyl]thio}-1H-benzimidazole” is a potent and selective GPR142 antagonist . GPR142 is highly expressed in the pancreas and immune system and shares 33% homology with GPR139 .


Molecular Structure Analysis

The molecular formula of “2-{[2-(4-Chlorophenoxy)ethyl]thio}-1H-benzimidazole” is C15H13ClN2OS . The exact mass is 304.0437119 g/mol and the monoisotopic mass is also 304.0437119 g/mol .


Physical And Chemical Properties Analysis

The compound “2-{[2-(4-Chlorophenoxy)ethyl]thio}-1H-benzimidazole” has a molecular weight of 304.8 g/mol . It has a XLogP3-AA value of 4.6, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has five rotatable bonds and a topological polar surface area of 63.2 Ų .

Scientific Research Applications

Androgen Receptor Inhibition

CLP-3094 is identified as a potent BF3 (binding function 3)-directed inhibitor of the androgen receptor (AR). It inhibits AR transcriptional activity with an IC50 of 4 μM, which indicates its potential use in medical research related to conditions influenced by androgen receptors, such as prostate cancer .

GPR142 Antagonism

This compound also acts as a selective and potent GPR142 antagonist. GPR142 is a G-protein coupled receptor that has been implicated in the regulation of insulin secretion. CLP-3094’s antagonistic action on GPR142 suggests its application in research focused on metabolic disorders, including diabetes .

Intracellular Calcium Regulation

In addition to its role as an AR inhibitor, CLP-3094 has been shown to inhibit the increase of intracellular calcium concentration induced by L-tryptophan in cells expressing GPR142. This property could be significant in studies related to cellular signaling and neurotransmission .

Inositol Phosphate Accumulation

CLP-3094 also inhibits the accumulation of inositol phosphates in cells expressing GPR142, which is another aspect of its potential application in medical research, particularly concerning signal transduction pathways .

Chronic Inflammatory Diseases

Research has suggested that targeting GPR142, for which CLP-3094 is an antagonist, could be beneficial in treating chronic inflammatory diseases. This opens up another avenue for the application of CLP-3094 in medical research aimed at developing treatments for such conditions .

Pharmacokinetics Analysis

Studies involving CLP-3094 have included pharmacokinetic analyses to determine its concentration in plasma using liquid chromatography-tandem mass spectrometry. This type of research is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound .

properties

IUPAC Name

2-[2-(4-chlorophenoxy)ethylsulfanyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2OS/c16-11-5-7-12(8-6-11)19-9-10-20-15-17-13-3-1-2-4-14(13)18-15/h1-8H,9-10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZEWVENYWPSSOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCCOC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[2-(4-Chlorophenoxy)ethyl]thio}-1H-benzimidazole

Synthesis routes and methods

Procedure details

A solution of 2-sulfanylbenzimidazole (159 mg, 1.06 mmol) and DIPEA (150 mg, 200 μl, 1.16 mmol) in dry THF (3 ml) is refluxed for half an hour. After cooling to rt, 1-(2-bromo-ethoxy)-4-chloro-benzene (250 mg, 1.06 mmol) is added. After a further 4 h of reflux, the solvents are removed in vacuo and the residue purified by flash chromatography on silica gel (AcOEt/heptane, 1:9 to 3:7), yielding the title compound (285 mg) in 88% as a white solid: tR=5.40 min (LC-1), ESI-MS (neg.): m/z 303.0 [M−H]+; 1H-NMR (CDCl3): δ 3.76 (t, 2H, SCH2), 4.31 (t, 2H, OCH2), 6.76 (d, 2Harom), 7.18 (d, 2Harom), 7.22-7.32 (m, 3Harom), 7.57 (m, 1Harom).
Quantity
159 mg
Type
reactant
Reaction Step One
Name
Quantity
200 μL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[2-(4-Chlorophenoxy)ethyl]thio}-1H-benzimidazole
Reactant of Route 2
Reactant of Route 2
2-{[2-(4-Chlorophenoxy)ethyl]thio}-1H-benzimidazole
Reactant of Route 3
Reactant of Route 3
2-{[2-(4-Chlorophenoxy)ethyl]thio}-1H-benzimidazole
Reactant of Route 4
Reactant of Route 4
2-{[2-(4-Chlorophenoxy)ethyl]thio}-1H-benzimidazole
Reactant of Route 5
Reactant of Route 5
2-{[2-(4-Chlorophenoxy)ethyl]thio}-1H-benzimidazole
Reactant of Route 6
Reactant of Route 6
2-{[2-(4-Chlorophenoxy)ethyl]thio}-1H-benzimidazole

Q & A

Q1: What is the significance of targeting GPR142 and what role does CLP-3094 play in this context?

A1: GPR142 is a G-protein-coupled receptor with high expression in pancreatic β-cells and immune cells, suggesting potential roles in diabetes and inflammatory diseases [, ]. While previous research focused on GPR142 agonists for insulin secretion, CLP-3094 emerges as a selective and potent antagonist of this receptor []. This discovery opens avenues for exploring GPR142 antagonism as a therapeutic strategy, particularly for chronic inflammatory diseases [].

Q2: What are the potential implications of CLP-3094's characterization as a GPR142 antagonist for drug development?

A2: The identification of CLP-3094 as a GPR142 antagonist provides a valuable tool for further research into the role of GPR142 in inflammatory diseases. The pharmacological characterization of CLP-3094 [] can be leveraged to:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.